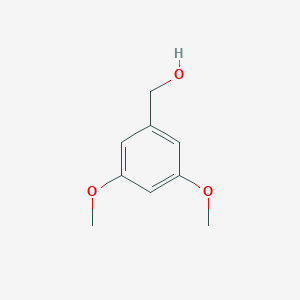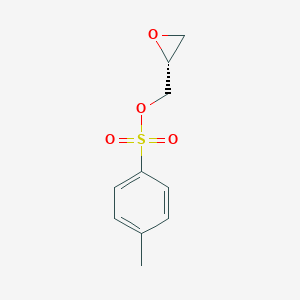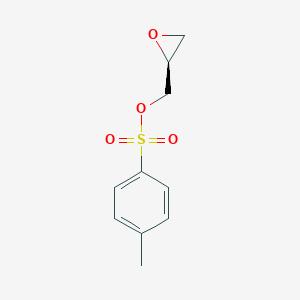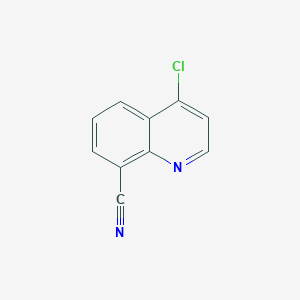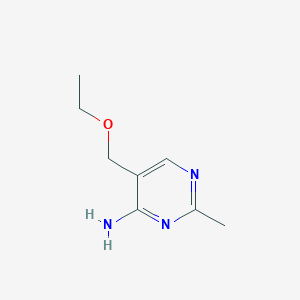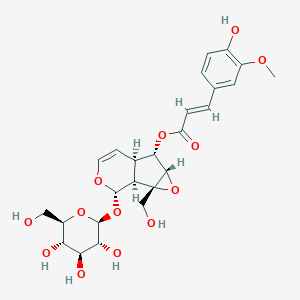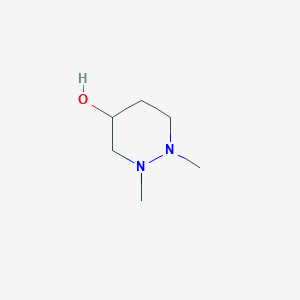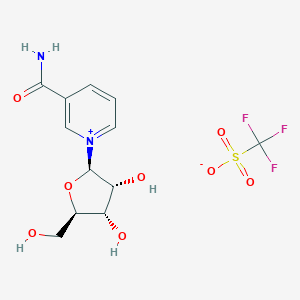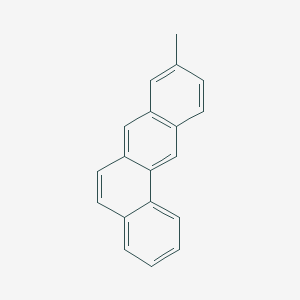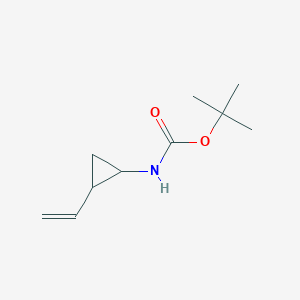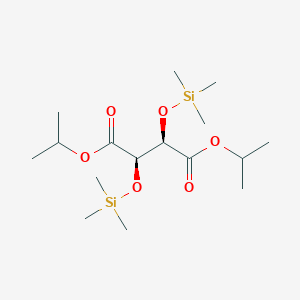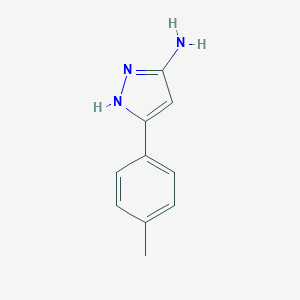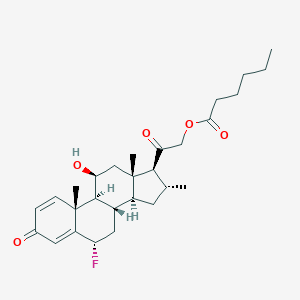![molecular formula C20H16 B135107 2,3-Dimethylbenzo[a]anthracene CAS No. 1348514-35-1](/img/structure/B135107.png)
2,3-Dimethylbenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbenzo[a]anthracene is a type of polycyclic aromatic hydrocarbon . It is a yellow to greenish-yellow solid with maximum fluorescence at 440 nm and exhibits bluish-violet fluorescence in UV light . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .
Synthesis Analysis
The synthesis of anthracene derivatives like 2,3-Dimethylbenzo[a]anthracene has been a subject of extensive research due to their interesting photophysical, photochemical, and biological properties . Some of the most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzo[a]anthracene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
7,12-Dimethylbenz[a]anthracene (DMBA), a polycyclic aromatic hydrocarbon (PAH), has been used extensively as a model carcinogen in cancer research . The lymphotoxicity of DMBA is mediated through an apoptosis-like mechanism .Physical And Chemical Properties Analysis
The physical properties of 2,3-Dimethylbenzo[a]anthracene include its appearance as yellow to greenish-yellow crystals or a yellow solid . It has a molecular weight of 256.3410 .Safety And Hazards
2,3-Dimethylbenzo[a]anthracene is considered hazardous. It is harmful if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of research on 2,3-Dimethylbenzo[a]anthracene could involve further exploration of its photophysical, photochemical, and biological properties . This could include its use in the biological field and its application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Eigenschaften
IUPAC Name |
2,3-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZYSRLOMZSHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzo[a]anthracene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
